2,6-Dichlorophenethyl alcohol chemical structure
2,6-Dichlorophenethyl alcohol chemical structure
An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2,6-Dichlorophenethyl Alcohol
Executive Summary: This guide provides a comprehensive technical overview of 2,6-Dichlorophenethyl alcohol (CAS: 30595-79-0), a halogenated aromatic alcohol. While not widely characterized in mainstream literature, its structural motifs are present in pharmacologically active molecules, making it a compound of interest for researchers in medicinal chemistry and drug development. This document details a robust synthetic pathway via the reduction of a carboxylic acid precursor, outlines detailed protocols for purification, and presents a thorough analysis of its structural characterization using modern spectroscopic techniques, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established chemical principles and analysis of close structural analogs.
Introduction
2,6-Dichlorophenethyl alcohol, systematically named 2-(2,6-dichlorophenyl)ethanol, belongs to a class of chlorinated phenylethanol derivatives. The strategic placement of chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are critically evaluated in drug design. The 2,6-dichloro substitution pattern creates a sterically hindered environment around the benzylic position, which can confer unique conformational properties and resistance to metabolic degradation.
While direct applications of 2,6-Dichlorophenethyl alcohol are not extensively documented, its core structure is a key pharmacophore in various biologically active agents. For instance, complex derivatives incorporating the 2-(2,6-dichlorophenyl)ethyl moiety have been identified as potent positive allosteric modulators of the human Dopamine D1 receptor, highlighting the value of this scaffold in neuroscience research.[1] Furthermore, the closely related precursor, 2,6-dichlorophenylacetic acid, has been shown to exhibit cytostatic activity and function as an enzyme inhibitor.[2] The structural similarity to key intermediates used in the synthesis of modern antifungal agents, such as luliconazole, further underscores the potential utility of this compound class in the development of novel therapeutics.[3][4]
This guide serves as a foundational resource for researchers, providing the necessary protocols and analytical framework to synthesize, purify, and confirm the chemical identity of 2,6-Dichlorophenethyl alcohol with a high degree of confidence.
Physicochemical Properties & Structural Identifiers
The fundamental properties of 2,6-Dichlorophenethyl alcohol are summarized below. These identifiers are crucial for database searches, regulatory submissions, and accurate experimental documentation.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,6-Dichlorophenyl)ethanol | [5] |
| CAS Number | 30595-79-0 | [3][5][6] |
| Molecular Formula | C₈H₈Cl₂O | [5][6] |
| Molecular Weight | 191.05 g/mol | [3][5] |
| Appearance | White Solid | [7] |
| Melting Point | 59-65 °C | [3] |
| Boiling Point | 152 °C @ 12 mmHg | [3] |
| InChI Key | ZBQPKQUIKJDGIX-UHFFFAOYSA-N | [5] |
| SMILES | OCCC1=C(Cl)C=CC=C1Cl | [5] |
Synthesis and Purification
The most logical and efficient synthesis of 2,6-Dichlorophenethyl alcohol involves the reduction of the corresponding carboxylic acid, 2,6-dichlorophenylacetic acid, or its more reactive acyl chloride derivative. This pathway is advantageous due to the commercial availability of precursors and the high efficiency of the reduction step.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the primary alcohol, identifying 2,6-dichlorophenylacetic acid as the key precursor. This acid can be synthesized from the hydrolysis of 2,6-dichlorobenzyl cyanide, which in turn is derived from the corresponding benzyl halide.
Recommended Synthesis Protocol: Reduction of 2,6-Dichlorophenylacetic Acid
This two-step protocol involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reduction with lithium aluminum hydride (LiAlH₄).
Causality of Experimental Choices:
-
Acyl Chloride Formation: 2,6-Dichlorophenylacetic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a crucial activation step because carboxylic acids themselves react sluggishly with LiAlH₄, consuming extra equivalents of the hydride in an initial acid-base reaction. The acyl chloride is far more electrophilic and reacts cleanly.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen over milder reagents like sodium borohydride (NaBH₄) because it is a potent hydride donor capable of reducing acyl chlorides and esters efficiently to primary alcohols.[8][9] NaBH₄ is generally not reactive enough for this transformation.[10]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents to release hydrogen gas, posing a significant fire hazard.[7] Therefore, the reaction must be conducted in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inverse Addition & Temperature Control: The solution of acyl chloride is added slowly to a cooled suspension of LiAlH₄. This "inverse addition" method maintains a low concentration of the electrophile and helps control the highly exothermic reaction, preventing side reactions. The reaction is typically performed at 0 °C.
-
Quenching Procedure: Excess LiAlH₄ must be safely neutralized before workup. A sequential, cautious addition of ethyl acetate, followed by water and then aqueous base (the Fieser workup), is a standard and reliable method to decompose the excess hydride and the resulting aluminum alkoxide complexes into easily filterable aluminum salts.[7]
Step 1: Synthesis of (2,6-Dichlorophenyl)acetyl chloride [11]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 2,6-dichlorophenylacetic acid (1.0 eq).
-
Add excess thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Heat the mixture gently to 50-60 °C for 2-3 hours or until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude (2,6-dichlorophenyl)acetyl chloride, which can be used directly in the next step.
Step 2: Reduction to 2,6-Dichlorophenethyl alcohol [8][10]
-
In a separate, flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude (2,6-dichlorophenyl)acetyl chloride from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the sequential dropwise addition of:
-
Ethyl acetate (to consume the bulk of the excess hydride).
-
Water (e.g., 'x' mL, where 'x' is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH solution ('x' mL).
-
Water (3*'x' mL).
-
-
Stir the resulting white suspension vigorously for 30 minutes until it becomes a granular, easily filterable solid.
Purification and Isolation Workflow
Proper workup and purification are essential to isolate the target alcohol in high purity.
-
Filtration: Filter the granular suspension through a pad of Celite® to remove the aluminum salts, washing the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the organic filtrates and wash sequentially with water and brine in a separatory funnel.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
Spectroscopic and Analytical Characterization
Structural confirmation relies on a combination of spectroscopic methods. While a complete, published dataset for this specific molecule is scarce, a definitive structural assignment can be made by predicting the expected spectra based on established principles and data from close analogs, such as 2-(2,4-dichlorophenyl)ethanol.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ ~7.30 (d, J ≈ 8.0 Hz, 2H): This signal corresponds to the two equivalent aromatic protons (H-3 and H-5) ortho to the chlorine atoms. They appear as a doublet due to coupling with the single proton at H-4.
-
δ ~7.10 (t, J ≈ 8.0 Hz, 1H): This triplet represents the aromatic proton at the H-4 position, coupled to the two adjacent protons (H-3 and H-5).
-
δ ~3.95 (t, J ≈ 6.5 Hz, 2H): This triplet is assigned to the methylene protons adjacent to the hydroxyl group (-CH₂ -OH). The signal is deshielded by the electron-withdrawing oxygen atom and is split into a triplet by the adjacent benzylic methylene protons.
-
δ ~3.15 (t, J ≈ 6.5 Hz, 2H): This triplet corresponds to the benzylic methylene protons (Ar-CH₂ -). These protons are coupled to the adjacent methylene group, resulting in a triplet.
-
δ ~1.5-2.0 (br s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. This peak will disappear upon shaking the sample with a drop of D₂O.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~136.0: Quaternary aromatic carbons directly bonded to chlorine (C-2, C-6).
-
δ ~134.5: Quaternary aromatic carbon at the point of substitution (C-1).
-
δ ~130.0: Aromatic methine carbon (C-4).
-
δ ~128.5: Aromatic methine carbons (C-3, C-5).
-
δ ~61.0: Aliphatic carbon bonded to the hydroxyl group (-C H₂-OH).
-
δ ~38.5: Benzylic carbon (Ar-C H₂-).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms, along with logical fragmentation pathways.
-
Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion. The nominal mass peak (M⁺) will be at m/z 190 (using ³⁵Cl). Due to the natural abundance of the ³⁷Cl isotope, prominent M+2 (one ³⁷Cl) and M+4 (two ³⁷Cl) peaks will be present at m/z 192 and m/z 194 , respectively, in an approximate ratio of 9:6:1.
-
Key Fragmentation Pathways: The primary fragmentation mechanisms for alcohols are alpha-cleavage and dehydration.[13] For this molecule, benzylic cleavage is expected to be dominant.
-
Benzylic/Alpha-Cleavage (Major Pathway): The most favorable fragmentation is the cleavage of the Cα-Cβ bond, which results in the loss of a hydroxymethyl radical (•CH₂OH, mass 31). This yields the highly stable, resonance-delocalized 2,6-dichlorobenzyl cation at m/z 159 (with its corresponding M+2 isotope peak at m/z 161). This is expected to be the base peak in the spectrum.[14]
-
Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion can occur, leading to a fragment ion at m/z 172 (and its isotopic cluster).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
-
~3400-3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol group. The broadness is due to hydrogen bonding.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the two methylene (-CH₂-) groups.
-
~1580, 1450 cm⁻¹ (sharp, medium-strong): Aromatic C=C ring stretching vibrations.
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
-
~780 cm⁻¹ (strong): C-Cl stretching vibration. The position is characteristic of polychlorinated benzene rings.
Potential Applications and Biological Relevance
While direct biological activity for 2,6-Dichlorophenethyl alcohol has not been extensively reported, its structural components are of significant interest in medicinal chemistry. The 2,6-dichlorophenyl group is often used to block metabolic oxidation at the ortho positions and to enforce specific conformations. Its presence in a potent Dopamine D1 PAM suggests that the scaffold is well-tolerated in CNS targets and can be elaborated to achieve high-affinity interactions.[1] Researchers may utilize this compound as a starting material or fragment for the synthesis of new chemical entities aimed at a variety of biological targets where metabolic stability and defined stereochemistry are required.
Safety, Handling, and Storage
As with all chlorinated aromatic compounds, 2,6-Dichlorophenethyl alcohol should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.
-
Hazards: Expected to be harmful if swallowed and to cause skin and serious eye irritation.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2,6-Dichlorophenethyl alcohol is a structurally important molecule whose synthesis and characterization are readily achievable through standard organic chemistry techniques. This guide provides a robust framework for its preparation via the reduction of its corresponding carboxylic acid and a detailed, predictive analysis of its spectroscopic signature. The combination of NMR, MS, and IR data provides a self-validating system for confirming the structure and purity of the final compound. Its relationship to known bioactive molecules makes it a valuable building block for further research and development in medicinal and materials science.
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